Cas no 93599-02-1 ((1E)-1-[5-(4-methylphenyl)thiophen-2-yl]-N-propoxyethanimine)

(1E)-1-[5-(4-methylphenyl)thiophen-2-yl]-N-propoxyethanimine structure
93599-02-1 structure
Product name:(1E)-1-[5-(4-methylphenyl)thiophen-2-yl]-N-propoxyethanimine
CAS No:93599-02-1
MF:C16H19NOS
MW:273.393162965775
CID:1981467
PubChem ID:9570888

(1E)-1-[5-(4-methylphenyl)thiophen-2-yl]-N-propoxyethanimine Chemical and Physical Properties

Names and Identifiers

    • (1E)-1-[5-(4-methylphenyl)thiophen-2-yl]-N-propoxyethanimine
    • (E)-1-[5-(4-methylphenyl)thiophen-2-yl]-N-propoxyethanimine
    • ETHANONE, 1-(5-(4-METHYLPHENYL)-2-THIENYL)-, O-PROPYLOXIME
    • BRN 4436432
    • O-Propyl 5-p-tolylthiophene-2-acetoxime
    • 93599-02-1
    • 1-(5-(4-Methylphenyl)-2-thienyl)ethanone O-propyloxime
    • Inchi: InChI=1S/C16H19NOS/c1-4-11-18-17-13(3)15-9-10-16(19-15)14-7-5-12(2)6-8-14/h5-10H,4,11H2,1-3H3/b17-13+
    • InChI Key: PBJSZHWXPWBLQW-GHRIWEEISA-N
    • SMILES: CCCON=C(C)C1=CC=C(S1)C2=CC=C(C=C2)C

Computed Properties

  • Exact Mass: 273.118735
  • Monoisotopic Mass: 273.118735
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 297
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.8
  • XLogP3: 5.1

Experimental Properties

  • Density: 1.067
  • Boiling Point: 391.833°C at 760 mmHg
  • Flash Point: 190.774°C
  • Refractive Index: 1.56

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